2-Bromo-8-chloroquinoline
Overview
Description
2-Bromo-8-chloroquinoline is a halogenated quinoline derivative with the molecular formula C9H5BrClN and a molecular weight of 242.5 g/mol. Quinoline itself is a heterocyclic aromatic organic compound with a structure similar to that of naphthalene, with a nitrogen atom replacing one of the carbon atoms in the ring. The presence of bromine and chlorine atoms at the 2 and 8 positions, respectively, imparts unique chemical properties to this compound.
Synthetic Routes and Reaction Conditions:
Sandmeyer Reaction: One common method for synthesizing this compound involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with copper(I) bromide and copper(I) chloride to introduce the bromine and chlorine atoms.
Direct Halogenation: Another approach is direct halogenation, where quinoline is reacted with bromine and chlorine in the presence of a catalyst such as iron(III) chloride to achieve the substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride, to form quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to reduce the quinoline ring.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and heat.
Reduction: Sodium borohydride, lithium aluminum hydride, and mild conditions.
Substitution: Various nucleophiles (e.g., sodium iodide, potassium fluoride) and polar solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinolines with different functional groups.
Scientific Research Applications
2-Bromo-8-chloroquinoline has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of halogenated quinolines on biological systems and their potential as antimicrobial agents.
Medicine: It has been explored for its potential medicinal properties, including its use as an antimalarial agent and in the development of new drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-bromo-8-chloroquinoline exerts its effects depends on its specific application. For example, in antimalarial applications, the compound may interfere with the heme detoxification pathway in malaria parasites, leading to their death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in biological systems.
Comparison with Similar Compounds
2-Bromo-8-chloroquinoline is similar to other halogenated quinolines, such as 8-bromo-2-chloroquinoline and 2-bromo-8-fluoroquinoline. the presence of different halogens at specific positions on the quinoline ring imparts unique chemical and biological properties to each compound. For example, the bromine atom in this compound may enhance its reactivity compared to fluorine, while the chlorine atom may influence its biological activity differently than other halogens.
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Properties
IUPAC Name |
2-bromo-8-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVCZJXVMARGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682434 | |
Record name | 2-Bromo-8-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891842-52-7 | |
Record name | 2-Bromo-8-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-8-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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